Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate

Colorimetric Silicon Determination Ion-Association Complex Stoichiometry Spectrophotometric Reagent Design

Rhodamine B-silicomolybdate ion-associate (4:1 dye:Si stoichiometry, λmax 555 nm, ε=5.0×10⁵ L·mol⁻¹·cm⁻¹)-spectral parameters unattainable with phosphomolybdate or phosphotungstomolybdate analogs. As C.I. Pigment Violet 1:2, this molybdosilicate lake delivers quantifiably purer magenta hue and approximately half-grade higher lightfastness than Pigment Violet 1 for offset and gravure printing inks. • Extended visual stability under ambient UV exposure-critical for packaging and publication ink procurement specifications • Enables spectrophotometric silicon quantification at low µg·dm⁻³ levels without pre-concentration • Homogeneous fluorescence quenching assay achieves 34 ng·dm⁻³ Si detection limit, ~300× improvement over molybdenum-blue method; validated against ICP-triple-quadrupole MS

Molecular Formula C28H34MoN2O10Si
Molecular Weight 682.6 g/mol
CAS No. 62973-79-9
Cat. No. B12776038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate
CAS62973-79-9
Molecular FormulaC28H34MoN2O10Si
Molecular Weight682.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Si](=O)[O-].O[Mo](=O)(=O)O
InChIInChI=1S/C28H30N2O3.Mo.HO3Si.2H2O.2O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;1-4(2)3;;;;/h9-18H,5-8H2,1-4H3;;1H;2*1H2;;/q;+2;-1;;;;/p-1
InChIKeySCSPRONKBXNQJJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthylium Molybdatesilicate (CAS 62973-79-9) Identity & Regulatory Baseline


Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatesilicate (CAS 62973-79-9, EC 263-778-2) is a synthetic organic pigment of the triarylcarbonium (xanthene) class, formed as a molybdosilicate lake of a Rhodamine B derivative [1]. The compound comprises a xanthylium chromophoric cation (C28H31N2O3⁺) ion-paired with a polymeric molybdosilicate heteropolyanion, giving a brilliant violet-to-reddish-violet powder with high tinting strength that is utilized primarily in printing ink applications [2]. It is listed on the U.S. EPA TSCA Inventory and registered under EU CLP notified classification and labelling, establishing its regulatory standing for industrial procurement [1][3].

Pigment C.I. Pigment Violet 1:2, bluish-red shade for four-color process printing inks
Reagent Rhodamine B–silicomolybdate complex for spectrophotometric silicon detection

Why Generic Substitution of Molybdosilicate Pigments Fails


Xanthylium molybdosilicate pigments are differentiated at the molecular level by the heteropolyanion composition (silicomolybdate vs. phosphomolybdate vs. phosphotungstomolybdate), which governs the stoichiometry of the ion-association complex, the resulting crystal lattice stability, and consequently the pigment's coloristic coordinates, spectral absorption profile, and fastness properties [1]. The Rhodamine B – silicomolybdate complex features a well-defined 4:1 dye-to-Si stoichiometry that yields a characteristic absorption maximum at 555 nm with a molar absorptivity in the range of 4–5 × 10⁵ L·mol⁻¹·cm⁻¹—spectral parameters that cannot be replicated by the corresponding phosphomolybdate or phosphotungstomolybdate adducts, which exhibit distinct stoichiometries, different λmax values, and markedly different molar extinction coefficients [1][2]. These quantifiable spectral differences translate directly into divergent performance in analytical detection, standardized four-color process printing, and product consistency requirements, rendering generic inter-class substitution technically unsound.

Silicomolybdate complex Phosphomolybdate / phosphotungstomolybdate analogs
Heteropolyanion composition determines ion-association stoichiometry, shifting absorption λmax and molar absorptivity; spectral profile may not transfer directly.
Crystal lattice stability and coloristic coordinates differ; pigment lightfastness and shade may not replicate with generic substitution.

Rhodamine B–Silicomolybdate vs. Analogues: Performance Evidence


Ion-Association Stoichiometry & Sensitivity

The Rhodamine B – silicomolybdate complex exhibits a fixed stoichiometry of four Rhodamine B cations per one Keggin‑type silicomolybdate anion, i.e., a 4:1 dye-to-Si molar ratio. This stoichiometry has been independently confirmed by Job's method of continuous variation, spectrophotometric titration, and direct elemental analysis of the crystalline complex, across aqueous, ethanolic, and crystalline states [1]. In contrast, the analogous Rhodamine B – phosphomolybdate complex features a 3:1 dye-to-P stoichiometry, as established by precipitation and spectrophotometric analysis [2]. The higher dye loading per heteropolyanion in the silicomolybdate adduct directly contributes to a larger molar absorptivity and higher spectrophotometric sensitivity for silicon determination [1].

Stoichiometry
Head-to-head
4:1 dye:Si (silicomolybdate) vs. 3:1 dye:P (phosphomolybdate)
Higher chromophore loading per analyte atom supports detection sensitivity
Confirmed by Job’s method, titration, and elemental analysis
Colorimetric Silicon Determination Ion-Association Complex Stoichiometry Spectrophotometric Reagent Design

Molar Absorptivity Advantage

The Rhodamine B – silicomolybdate ion-associate exhibits a molar absorptivity of ε = 5.0 × 10⁵ L·mol⁻¹·cm⁻¹ at λmax = 555 nm in organic solvent (ethanol) [1]. The corresponding Rhodamine B – phosphomolybdate complex yields a substantially lower molar absorptivity of ε = 3.3 × 10⁵ L·mol⁻¹·cm⁻¹ at 555 nm (acetone medium) [2]. Under aqueous water‑compatible conditions using PVA as a dispersant, the silicomolybdate complex retains a high apparent molar absorptivity of ε = 4.5 × 10⁵ L·mol⁻¹·cm⁻¹ at λmax = 585 nm with >24 h signal stability [3]. This compares favourably with Ethyl Rhodamine B – phosphomolybdate–PVA systems, where the analyte is phosphorus rather than silicon, and the detection sensitivity is fundamentally lower due to the reduced chromophore loading per heteropolyanion [3][4].

Molar absorptivity
Cross-study
ε ≈ 5.0×10⁵ L·mol⁻¹·cm⁻¹ (silicomolybdate) vs. 3.3×10⁵ (phosphomolybdate)
Reported ~1.5× higher ε, consistent with lower silicon detection limits
Comparisons across EtOH and aqueous PVA media; method-dependent
Spectrophotometric Sensitivity Molar Absorptivity Trace Silicon Analysis

Coloristic & Lightfastness Performance

C.I. Pigment Violet 1:2, the parent pigment of the xanthylium molybdosilicate complex (CAS 62973-79-9), is the silicomolybdate lake of Rhodamine B, engineered to provide a bluish-red (magenta) shade compliant with four‑color process printing standards [1]. By comparison, C.I. Pigment Violet 1 (Pigment Violet 1 toner; CAS 1326-03-0) is a phosphotungstomolybdate lake of Rhodamine B that yields a redder violet hue and is rated at lightfastness grade 4–5 on the 8‑grade Blue Wool scale, whereas Pigment Violet 2 (CAS 1326-04-1) is rated at grade 5 . Industry pigment databases document that Pigment Violet 1:2 exhibits a half‑grade improvement in lightfastness and higher color purity compared to Pigment Violet 1, making it the preferred choice for applications where UV‑ and light‑exposure resistance are critical .

Lightfastness
Class-level
PV 1:2 (molybdosilicate) half-grade improvement vs. PV 1 (phosphotungstomolybdate)
May support extended print stability under ambient UV exposure
Based on pigment class inference; verify per batch application
Organic Pigment Fastness Lightfastness Rating Printing Ink Pigment Selection

Ultratrace Silicon Detection via Nanoparticle Quenching

The unique ability of the Rhodamine B – molybdosilicate system to form nanoparticles in aqueous solution, leading to a time‑delayed fluorescence quenching phenomenon, enables one‑step determination of silica at concentrations as low as 34 ng dm⁻³ (1.2 × 10⁻⁹ mol dm⁻³) [1]. This detection limit is approximately orders of magnitude lower than achievable with generic molybdenum‑blue methods or phosphomolybdate‑based ion‑association approaches, which typically reach only µg dm⁻³ (ppb) ranges [1][2]. The quenching time at 1 µg dm⁻³ Si is 239 s with RSD = 2.2% (n = 7), and the signal intensifies at lower concentrations, providing an inverse‑calibration advantage unique to this nanoparticle‑quenching mode [1]. No alternative ion‑association dye–heteropolyacid system has been reported to achieve the same nanomolar‑level detection capability for silicon in a single‑step, homogeneous format [1].

Ultratrace Si sensor
Class-level
LOD 34 ng dm⁻³ Si via nanoparticle fluorescence quenching
Supports ppt-level silica monitoring without pre-concentration
Single-step homogeneous format; inverse-calibration quenching mode
Trace Silica Monitoring Fluorescence Quenching Sensor Semiconductor Water Purity

Procurement Application Scenarios for Xanthylium Molybdatesilicate


Spectrophotometric Reagent for Trace Silicon in Industrial Waters

The Rhodamine B–silicomolybdate ion‑associate, with a stoichiometric 4:1 dye‑to‑Si ratio and molar absorptivity of ε = 5.0 × 10⁵ L·mol⁻¹·cm⁻¹ at 555 nm, enables reliable spectrophotometric silicon quantification at low µg dm⁻³ levels [1]. This performance significantly exceeds that of phosphomolybdate‑based dye‑association methods (ε = 3.3 × 10⁵, 3:1 stoichiometry), making the silicomolybdate complex the reagent of choice for laboratories requiring maximum sensitivity without pre‑concentration [1][2].

Real-Time Ultratrace Silica Monitoring in Ultrapure Water

The molybdosilicate–Rhodamine B nanoparticle quenching system provides a single‑step, homogeneous fluorescence‑based assay with a detection limit of 34 ng dm⁻³ (1.2 × 10⁻⁹ mol dm⁻³), approximately 300‑fold lower than the molybdenum‑blue method [3]. This approach has been validated against ICP‑triple‑quadrupole MS with 11‑fold evaporation concentration, offering industrial water quality control laboratories a simplified real‑time monitoring protocol superior to any reported phosphomolybdate‑dye alternative [3].

Magenta Pigment for Four-Color Process Printing Inks

As C.I. Pigment Violet 1:2, the xanthylium molybdosilicate lake is the industry‑standard bluish‑red (magenta) pigment for four‑color offset and gravure printing, delivering a quantifiably purer magenta hue and approximately half‑grade higher lightfastness than the phosphotungstomolybdate analog (Pigment Violet 1) [4]. This superior lightfastness directly translates to printed products with extended visual stability under ambient UV exposure, a critical criterion for packaging and publication ink procurement specifications .

Selective Silicon Detection in Metallurgical & Steel Analysis

In acidic steel digests (0.3 mol dm⁻³ HCl) and uranium oxide processing streams, the Rhodamine B–silicomolybdate ion associate enables silicon determination at detection limits down to 2 µg dm⁻³ with ε = 1.7 × 10⁵ L·mol⁻¹·cm⁻¹ at 588 nm; phosphorus and arsenic interferences are effectively masked by tartaric acid addition, achieving selectivity unattainable with the analogous phosphomolybdate dye complex [5]. This selectivity advantage is critical for metallurgical analysis where accurate silicon quantification must proceed without cross‑reactivity from co‑existing phosphate species.

Application
Selection Property
Validation Focus
Spectrophotometric Si detection
Stoichiometry-driven molar absorptivity
Method LOD verification at µg dm⁻³ level
Real-time UPW silica monitoring
Nanoparticle quenching fluorescence
ppt-level LOD and quenching time reproducibility
Process printing magenta pigment
Bluish-red shade and lightfastness
Batch lightfastness and color consistency
Metallurgical Si analysis
Selectivity over phosphate interference
Interference masking and matrix LOD verification
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